(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501770
InChI: InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1
SMILES:
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

CAS No.:

Cat. No.: VC17501770

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl -

Specification

Molecular Formula C8H10ClF3N2
Molecular Weight 226.62 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1
Standard InChI Key WTIANHXXWKHVRT-OGFXRTJISA-N
Isomeric SMILES CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl
Canonical SMILES CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine hydrochloride, reflects its structural features:

  • A pyridin-2-yl ring substituted with a methyl group at the 3-position.

  • A trifluoroethylamine moiety with stereochemical orientation at the C1 position (R-configuration).

  • A hydrochloride counterion stabilizing the amine group.

The molecular formula C8H10ClF3N2\text{C}_8\text{H}_{10}\text{ClF}_3\text{N}_2 confirms the addition of HCl to the free base (C8H9F3N2\text{C}_8\text{H}_9\text{F}_3\text{N}_2) . The presence of fluorine atoms significantly influences the compound’s electronic properties, enhancing its metabolic stability in biological systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC8H10ClF3N2\text{C}_8\text{H}_{10}\text{ClF}_3\text{N}_2
Molecular Weight226.62 g/mol
SMILES (Isomeric)CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl
InChIKeyWTIANHXXWKHVRT-OGFXRTJISA-N
PubChem CID (Free Base)55278072

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols are proprietary, the compound is likely synthesized through enantioselective methods to achieve the (1R) configuration. A plausible route involves:

  • Friedel-Crafts alkylation to attach the trifluoroethyl group to the pyridine ring.

  • Chiral resolution using catalysts or chiral auxiliaries to isolate the R-enantiomer.

  • Salt formation with HCl to improve crystallinity and stability .

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form enhances water solubility compared to the free base. Key physical properties include:

  • Appearance: White crystalline powder .

  • Melting Point: Data unavailable; analogous compounds melt between 97–102°C .

  • Storage: Recommended in a dry, cool environment to prevent decomposition .

CompoundMolecular FormulaApplication
(1R)-Trifluoroethylamine derivativeC8H10ClF3N2\text{C}_8\text{H}_{10}\text{ClF}_3\text{N}_2Drug intermediate
3-Pyridyl trifluoroethylamineC7H8ClF3N2\text{C}_7\text{H}_8\text{ClF}_3\text{N}_2Chemical research

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